3-(4-Methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC13419996
Molecular Formula: C15H10N2O4S3
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10N2O4S3 |
|---|---|
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C15H10N2O4S3/c1-21-10-4-2-9(3-5-10)16-14(18)12(24-15(16)22)8-11-6-7-13(23-11)17(19)20/h2-8H,1H3 |
| Standard InChI Key | SPYIETQLOVDJCF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])SC2=S |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])SC2=S |
Introduction
Structural Elucidation and Molecular Properties
Molecular Composition and Functional Groups
The compound’s molecular formula, , corresponds to a molecular weight of 378.5 g/mol. Its IUPAC name systematically describes the core thiazolidinone ring (1,3-thiazolidin-4-one) substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a (5-nitrothiophen-2-yl)methylidene moiety. The 2-sulfanylidene group introduces a thiocarbonyl functional group, distinguishing it from conventional thiazolidinones.
The methoxyphenyl group contributes aromaticity and electron-donating effects via the methoxy substituent, while the nitrothiophene moiety introduces electron-withdrawing nitro groups, creating a polarized electronic environment. This duality may influence reactivity, solubility, and intermolecular interactions.
Spectroscopic Characterization
Predicted spectroscopic data for this compound aligns with established profiles of analogous thiazolidinones:
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NMR: The methoxy proton () would resonate as a singlet near 3.8 ppm. Aromatic protons on the methoxyphenyl and nitrothiophene rings would appear between 6.5–8.5 ppm, with coupling patterns reflecting substituent positions. The methylidene proton () adjacent to the thiophene ring may exhibit a deshielded singlet near 7.2 ppm.
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IR: Strong absorption bands for (≈1700 cm), (≈1250 cm), and nitro () groups (≈1520 and 1350 cm) would dominate the spectrum.
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Mass Spectrometry: Molecular ion peaks at m/z 378.5 ([M]) and fragment ions corresponding to cleavage at the thiazolidinone ring and nitrothiophene groups are anticipated.
Table 1: Key Spectroscopic Predictions
| Technique | Key Features |
|---|---|
| Methoxy singlet (δ 3.8), aromatic multiplets (δ 6.5–8.5), methylidene (δ 7.2) | |
| IR | C=O (1700 cm⁻¹), C=S (1250 cm⁻¹), NO₂ (1520, 1350 cm⁻¹) |
| MS | [M]⁺ at m/z 378.5, fragments at m/z 121 (C₇H₅O₂S) and 257 (C₈H₅N₂O₂S₂) |
Synthesis and Chemical Reactivity
Synthetic Pathways
Thiazolidinones are typically synthesized via cyclocondensation of thioureas with α-halo carbonyl compounds or through Knoevenagel-type reactions. For this compound, a plausible route involves:
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Formation of the Thiazolidinone Core: Reaction of 4-methoxyphenylthiourea with ethyl α-bromoacetate under basic conditions to form the 1,3-thiazolidin-4-one scaffold.
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Knoevenagel Condensation: Introduction of the (5-nitrothiophen-2-yl)methylidene group via condensation with 5-nitrothiophene-2-carbaldehyde in the presence of a catalytic base (e.g., piperidine).
Table 2: Proposed Synthetic Steps
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1 | 4-Methoxyphenylthiourea, α-bromoacetate | 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one |
| 2 | 5-Nitrothiophene-2-carbaldehyde, base | Target compound |
Reactivity and Stability
The nitro group on the thiophene ring renders the compound susceptible to reduction, potentially forming amino derivatives under catalytic hydrogenation. The exocyclic double bond () may participate in Diels-Alder reactions or undergo electrophilic addition. Hydrolytic stability of the thiazolidinone ring under acidic or basic conditions remains untested but could influence storage and formulation requirements.
Analytical and Regulatory Challenges
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